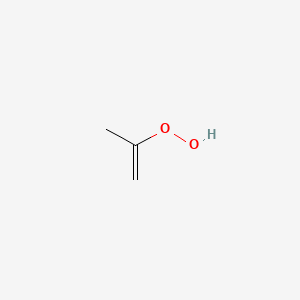
Prop-1-ene-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-1-ene-2-peroxol is an organic compound characterized by the presence of a peroxol group attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-1-ene-2-peroxol can be synthesized through the reaction of propene with hydrogen peroxide under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the peroxol group. The reaction is carried out at low temperatures to prevent the decomposition of the peroxol group.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where propene and hydrogen peroxide are continuously fed into the system. The reaction is catalyzed by a suitable catalyst, and the product is separated and purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-1-ene-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more complex peroxides.
Reduction: The compound can be reduced to form propene and water.
Substitution: The peroxol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the peroxol group, often in the presence of a catalyst.
Major Products
Oxidation: Formation of more complex peroxides.
Reduction: Formation of propene and water.
Substitution: Formation of substituted propene derivatives.
Applications De Recherche Scientifique
Prop-1-ene-2-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce peroxol groups into molecules.
Biology: Studied for its potential role in biological oxidation processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peroxol-containing pharmaceuticals.
Industry: Used in the production of polymers and other materials where the peroxol group imparts desirable properties.
Mécanisme D'action
The mechanism of action of prop-1-ene-2-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can undergo homolytic cleavage to form radicals, which can then participate in various chemical reactions. These radicals can interact with molecular targets such as enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-en-1-one: Similar in structure but lacks the peroxol group.
Prop-1-ene-1,3-sultone: Contains a sultone group instead of a peroxol group.
2-Methylallylperoxyl: Contains a peroxyl group but has a different carbon backbone.
Uniqueness
Prop-1-ene-2-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential applications. The peroxol group allows for the formation of radicals, making it useful in various chemical and biological processes.
Propriétés
Numéro CAS |
177944-34-2 |
|---|---|
Formule moléculaire |
C3H6O2 |
Poids moléculaire |
74.08 g/mol |
Nom IUPAC |
2-hydroperoxyprop-1-ene |
InChI |
InChI=1S/C3H6O2/c1-3(2)5-4/h4H,1H2,2H3 |
Clé InChI |
BKMVYAGOHSKLMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


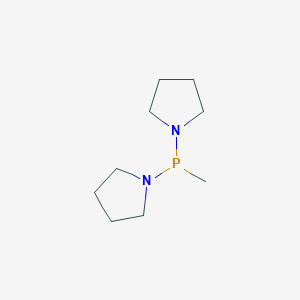

![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
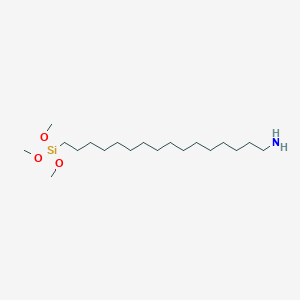
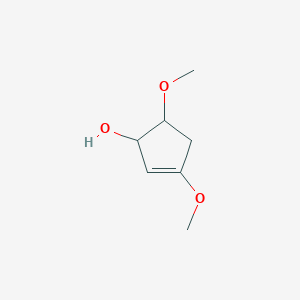
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)


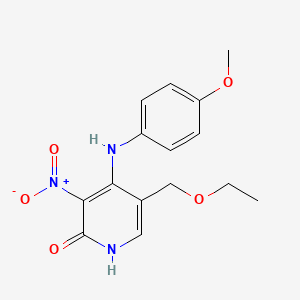


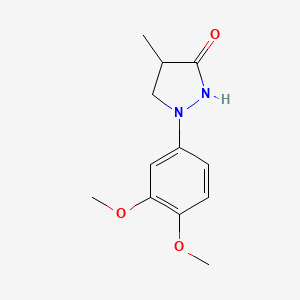
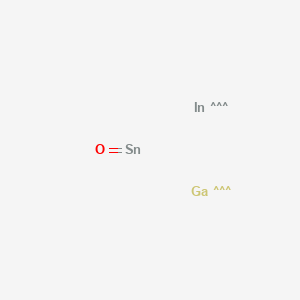
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
